molecular formula C9H5F3O6S2 B13436587 5-{[(Trifluoromethyl)sulfanyl]sulfonyl}benzene-1,3-dicarboxylic acid CAS No. 17041-80-4

5-{[(Trifluoromethyl)sulfanyl]sulfonyl}benzene-1,3-dicarboxylic acid

Cat. No.: B13436587
CAS No.: 17041-80-4
M. Wt: 330.3 g/mol
InChI Key: JLKZGMJINOWNIO-UHFFFAOYSA-N
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Description

5-{[(Trifluoromethyl)sulfanyl]sulfonyl}benzene-1,3-dicarboxylic acid is a benzene-1,3-dicarboxylic acid derivative featuring a unique substituent at position 5: a [(trifluoromethyl)sulfanyl]sulfonyl (-SO₂-S-CF₃) group. This substituent combines electron-withdrawing sulfonyl (-SO₂) and trifluoromethyl (-CF₃) moieties, which are known to enhance acidity, thermal stability, and intermolecular interactions.

Properties

CAS No.

17041-80-4

Molecular Formula

C9H5F3O6S2

Molecular Weight

330.3 g/mol

IUPAC Name

5-(trifluoromethylsulfanylsulfonyl)benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C9H5F3O6S2/c10-9(11,12)19-20(17,18)6-2-4(7(13)14)1-5(3-6)8(15)16/h1-3H,(H,13,14)(H,15,16)

InChI Key

JLKZGMJINOWNIO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)S(=O)(=O)SC(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(Trifluoromethyl)sulfanyl]sulfonyl}benzene-1,3-dicarboxylic acid typically involves multiple steps. One common method includes the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The sulfanyl group can be introduced via a thiolation reaction, followed by oxidation to form the sulfonyl group. The carboxylic acid groups are usually introduced through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-{[(Trifluoromethyl)sulfanyl]sulfonyl}benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be further oxidized to form sulfonic acids.

    Reduction: The carboxylic acid groups can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of alcohols from carboxylic acids.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

5-{[(Trifluoromethyl)sulfanyl]sulfonyl}benzene-1,3-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[(Trifluoromethyl)sulfanyl]sulfonyl}benzene-1,3-dicarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the sulfonyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Parameter Target Compound 5-(Trifluoromethyl) Derivative Sulfonamido Analog
Substituent -SO₂-S-CF₃ -CF₃ -SO₂-NH-C₆H₄(CF₃)
Molecular Weight ~331.13 234.13 Not reported
Acidity (pKa) <2.5 (inferred) 3.10 N/A
Key Applications MOFs, drug candidates Pharmaceuticals, MOFs Specialty chemicals

Biological Activity

5-{[(Trifluoromethyl)sulfanyl]sulfonyl}benzene-1,3-dicarboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of organic compounds known as trifluoromethylbenzenes and is characterized by the presence of both sulfonyl and trifluoromethyl functional groups. These modifications can significantly influence its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that compounds featuring sulfonyl and trifluoromethyl groups exhibit notable antimicrobial properties. For instance, a series of urea derivatives containing these groups were tested against various bacterial strains, showing promising Minimum Inhibitory Concentrations (MICs).

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Organism
Compound 76.5Bacillus mycoides
Compound 84.88Escherichia coli
Compound 95.0Candida albicans

The results indicate that compounds with similar structural features to this compound can effectively inhibit microbial growth, suggesting potential therapeutic applications in treating infections resistant to conventional antibiotics .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies assessed the cytotoxic effects against multiple human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and HePG2 (liver cancer). The findings revealed that certain derivatives exhibited IC50 values lower than that of Doxorubicin, a standard chemotherapeutic agent.

Table 2: Anticancer Activity Against Human Cell Lines

CompoundIC50 (µM)Cell Line
Compound 744.4PACA2
Compound 822.4PACA2
Compound 917.6HCT116

These results suggest that the incorporation of trifluoromethyl and sulfonyl groups enhances the anticancer efficacy of the compounds tested .

Mechanistic Insights

Molecular docking studies have provided insights into the mechanisms by which these compounds exert their biological effects. For example, docking against Escherichia coli enoyl reductase indicated strong binding affinities, suggesting that these compounds could inhibit critical enzymes involved in bacterial metabolism.

Additionally, gene expression analysis showed that treatment with certain derivatives led to down-regulation of key oncogenes such as EGFR and KRAS, further supporting their role as potential anticancer agents .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study on Antibiotic Resistance : A recent investigation into antibiotic resistance patterns demonstrated that derivatives containing trifluoromethyl substituents were effective against resistant strains of E. coli, showcasing their potential in overcoming current treatment challenges .
  • Cancer Treatment Trials : In preclinical trials involving various cancer cell lines, compounds structurally similar to this compound showed significant tumor growth inhibition compared to control groups treated with standard chemotherapy agents .

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